Neuromedin C, leu(9)-psi-(CH2NH)-leu(10)-
Neuromedin C, leu(9)-psi-(CH2NH)-leu(10)-
Brand Name:
Vulcanchem
CAS No.:
135467-88-8
VCID:
VC21172692
InChI:
InChI=1S/C51H77N17O10/c1-26(2)12-33(22-58-36(45(54)72)13-27(3)4)63-38(15-31-20-55-24-60-31)50(77)67-43(71)23-59-51(78)44(28(5)6)68-46(73)29(7)62-47(74)37(14-30-19-57-35-11-9-8-10-34(30)35)65-48(75)39(16-32-21-56-25-61-32)66-49(76)40(17-41(53)69)64-42(70)18-52/h8-11,19-21,24-29,33,36-40,44,57-58,63H,12-18,22-23,52H2,1-7H3,(H2,53,69)(H2,54,72)(H,55,60)(H,56,61)(H,59,78)(H,62,74)(H,64,70)(H,65,75)(H,66,76)(H,68,73)(H,67,71,77)/t29-,33-,36-,37-,38-,39-,40-,44-/m0/s1
SMILES:
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN
Molecular Formula:
C51H77N17O10
Molecular Weight:
1088.3 g/mol
Neuromedin C, leu(9)-psi-(CH2NH)-leu(10)-
CAS No.: 135467-88-8
Cat. No.: VC21172692
Molecular Formula: C51H77N17O10
Molecular Weight: 1088.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135467-88-8 |
|---|---|
| Molecular Formula | C51H77N17O10 |
| Molecular Weight | 1088.3 g/mol |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |
| Standard InChI | InChI=1S/C51H77N17O10/c1-26(2)12-33(22-58-36(45(54)72)13-27(3)4)63-38(15-31-20-55-24-60-31)50(77)67-43(71)23-59-51(78)44(28(5)6)68-46(73)29(7)62-47(74)37(14-30-19-57-35-11-9-8-10-34(30)35)65-48(75)39(16-32-21-56-25-61-32)66-49(76)40(17-41(53)69)64-42(70)18-52/h8-11,19-21,24-29,33,36-40,44,57-58,63H,12-18,22-23,52H2,1-7H3,(H2,53,69)(H2,54,72)(H,55,60)(H,56,61)(H,59,78)(H,62,74)(H,64,70)(H,65,75)(H,66,76)(H,68,73)(H,67,71,77)/t29-,33-,36-,37-,38-,39-,40-,44-/m0/s1 |
| Standard InChI Key | YGODFMCKSWQLOS-DPSMHMHMSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
| SMILES | CC(C)CC(CNC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
| Canonical SMILES | CC(C)CC(CNC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator